molecular formula C23H33N3O4 B8753718 Boc-Saxagliptin

Boc-Saxagliptin

Cat. No.: B8753718
M. Wt: 415.5 g/mol
InChI Key: DZEAFYQJPRVNIQ-FPXKHEBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Saxagliptin (CAS No. 709031-43-6) is a critical synthetic intermediate in the production of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for treating type 2 diabetes mellitus. Structurally, this compound incorporates a tert-butoxycarbonyl (Boc) protecting group attached to the amine functionality of the saxagliptin precursor. This modification enhances stability during synthesis, facilitating selective deprotection in subsequent steps to yield the active pharmaceutical ingredient (API) .

Key physicochemical properties include:

  • Molecular formula: C23H34N3O4 (derived from saxagliptin’s formula, C18H25N3O2, with the addition of the Boc group, C5H9O2).
  • Molecular weight: ~417.5 g/mol.
  • Purity: >98% (as a standard reference material) .

The Boc group is strategically employed to prevent undesired reactions during the multi-step synthesis of saxagliptin, ensuring high yield and reproducibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Saxagliptin involves multiple steps The process typically starts with the preparation of the azabicyclo[31The final step involves the formation of the carbamate ester using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Saxagliptin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbamate and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Boc-Saxagliptin has several scientific research applications:

Mechanism of Action

The mechanism of action of Boc-Saxagliptin is primarily related to its role as an intermediate in the synthesis of saxagliptin. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .

Comparison with Similar Compounds

Structural Comparison with Saxagliptin

Boc-Saxagliptin and saxagliptin share a core structure but differ in functional groups critical to their roles (Table 1).

Table 1: Structural and Functional Comparison

Property This compound Saxagliptin (API)
Molecular Formula C23H34N3O4 C18H25N3O2
Molecular Weight ~417.5 g/mol 315.4 g/mol
Key Functional Group Boc-protected amine Free amine (active site)
Role Synthetic intermediate Therapeutic API
Purity >98% (analytical standard) >98% (clinical grade)

The Boc group in this compound is absent in the final API, as it is removed during synthesis to unmask the reactive amine necessary for DPP-4 inhibition . This distinction underscores the intermediate’s utility in controlled synthesis versus the API’s biological activity.

Functional Comparison with Other DPP-4 Inhibitors

Table 2 compares saxagliptin with linagliptin, another DPP-4 inhibitor, to contextualize this compound’s role in drug development.

Table 2: Comparative Pharmacological Profiles of DPP-4 Inhibitors

Property Saxagliptin Linagliptin
Molecular Weight 315.4 g/mol 472.5 g/mol
Dosing Frequency Once daily Once daily
Bioavailability ~75% ~30%
Renal Excretion ~75% (active metabolite) <5%
Key Structural Feature Bicyclic amine core Xanthine-derived scaffold

Saxagliptin’s synthesis via this compound ensures scalability and purity, critical for meeting regulatory standards. In contrast, linagliptin’s non-renal excretion profile makes it preferable for patients with renal impairment .

Comparison with Structurally Similar Intermediates

This compound’s structural analogs include other Boc-protected intermediates used in peptide and small-molecule synthesis. For example, intermediates like Boc-protected sitagliptin precursors share similarities in protecting-group strategies but differ in core scaffolds. Key distinctions lie in:

  • Synthetic Complexity : this compound’s bicyclic amine core requires precise stereochemical control during synthesis, increasing manufacturing challenges compared to linear analogs .
  • Stability : The Boc group enhances stability under basic conditions, a feature shared with other Boc-protected intermediates but distinct from Fmoc- or Cbz-protected analogs .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in Boc-Saxagliptin synthesis protocols for reproducibility?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Use HPLC purity assays and NMR spectroscopy to validate intermediates and final products. Document reaction kinetics and purification steps (e.g., column chromatography gradients) to ensure protocol transparency .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, ¹H/¹³C NMR for stereochemical analysis, and X-ray crystallography (if crystalline) for absolute configuration determination. For purity, use reverse-phase HPLC with UV detection (≥95% purity threshold) .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS to identify breakdown products. Include control samples at -80°C for baseline comparison. Report degradation kinetics using Arrhenius plots .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s DPP-4 inhibition?

  • Methodological Answer : Use fluorogenic substrate-based assays with recombinant human DPP-4. Normalize activity against positive controls (e.g., sitagliptin). Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism). Include enzyme kinetics (Km/Vmax) to assess competitive/non-competitive inhibition .

Q. How can researchers ensure batch-to-batch consistency in this compound production?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: define Critical Quality Attributes (CQAs) like enantiomeric excess and particle size. Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. Perform statistical equivalence testing (e.g., ANOVA) across batches .

Advanced Research Questions

Q. How can contradictions between this compound’s in vitro potency and in vivo pharmacokinetics be resolved?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/metabolism differences. Validate with radiolabeled tracer studies in animal models to assess bioavailability and tissue distribution. Compare metabolite profiles using UHPLC-QTOF-MS .

Q. What strategies mitigate off-target effects of this compound identified in proteome-wide screens?

  • Methodological Answer : Perform thermal proteome profiling (TPP) to map off-target interactions. Use CRISPR-Cas9 knockouts of suspected off-target proteins in cell-based assays. Apply structure-activity relationship (SAR) analysis to refine the pharmacophore .

Q. How can computational models improve the prediction of this compound’s drug-drug interaction risks?

  • Methodological Answer : Develop QSAR models using cytochrome P450 inhibition data. Simulate interactions via molecular docking (e.g., AutoDock Vina) against CYP3A4/2D6 isoforms. Validate predictions with human hepatocyte co-incubation studies .

Q. What meta-analysis approaches reconcile conflicting clinical trial data on this compound’s efficacy?

  • Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use random-effects models to account for heterogeneity. Stratify analysis by patient subgroups (e.g., diabetic comorbidities) and assess publication bias via funnel plots .

Q. How do researchers address variability in this compound’s polymorphic forms during formulation?

  • Methodological Answer : Screen for polymorphs using DSC (Differential Scanning Calorimetry) and PXRD (Powder X-Ray Diffraction) . Optimize crystallization conditions via solvent-antisolvent titration . Evaluate dissolution rates of stable forms using USP apparatus II .

Properties

Molecular Formula

C23H33N3O4

Molecular Weight

415.5 g/mol

IUPAC Name

tert-butyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C23H33N3O4/c1-21(2,3)30-20(28)25-18(19(27)26-16(11-24)5-15-6-17(15)26)22-7-13-4-14(8-22)10-23(29,9-13)12-22/h13-18,29H,4-10,12H2,1-3H3,(H,25,28)/t13?,14?,15-,16+,17+,18-,22?,23?/m1/s1

InChI Key

DZEAFYQJPRVNIQ-FPXKHEBGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)N1[C@@H](C[C@H]2[C@@H]1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)N1C(CC2C1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.